![molecular formula C8H5ClN2OS2 B4429847 5-chloro-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B4429847.png)
5-chloro-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
Overview
Description
5-chloro-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, commonly known as CTN, is a synthetic compound that belongs to the family of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of CTN is not fully understood. However, it has been suggested that CTN exerts its pharmacological effects by inhibiting the activity of enzymes involved in various metabolic pathways. CTN has also been found to interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis.
Biochemical and Physiological Effects:
CTN has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. CTN has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.
Advantages and Limitations for Lab Experiments
CTN has several advantages for lab experiments. It is easily synthesized in high yield, and its pharmacological effects can be easily evaluated using various in vitro and in vivo models. However, CTN has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on CTN. First, further studies are needed to elucidate the mechanism of action of CTN. Second, the potential applications of CTN in the treatment of various diseases, including cancer, inflammation, and neurological disorders, need to be explored further. Third, the development of novel derivatives of CTN with improved pharmacological properties is warranted. Finally, the safety and toxicity of CTN need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, CTN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTN exhibits significant antifungal, antibacterial, and antitumor activities, and possesses anticonvulsant, analgesic, and anti-inflammatory properties. Further research on CTN is needed to elucidate its mechanism of action, explore its potential applications in the treatment of various diseases, and develop novel derivatives with improved pharmacological properties.
Scientific Research Applications
CTN has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant antifungal, antibacterial, and antitumor activities. CTN has also been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Moreover, CTN has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGAHMPOZZJMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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